3-Amino-3-methyl-2-butanone hydrochloride
Overview
Description
3-Amino-3-methyl-2-butanone hydrochloride is a chemical compound with the molecular formula C5H12ClNO. It is a solid substance that is often used in laboratory settings for various chemical reactions and research purposes . The compound is known for its unique structure, which includes an amino group and a ketone group, making it a versatile reagent in organic synthesis.
Mechanism of Action
Target of Action
It’s known that similar compounds often interact with proteins or enzymes in the body, altering their function .
Mode of Action
It’s known that similar compounds can react with aldehydes and ketones to form oximes or hydrazine to form hydrazones . The nitrogen in these compounds acts as a nucleophile, reacting with the partially positive carbon in the carbonyl group . This reaction forms an oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
Based on its chemical structure and reactivity, it may be involved in reactions with aldehydes and ketones, leading to the formation of oximes or hydrazones .
Result of Action
It’s known that similar compounds can inhibit bioluminescence in certain organisms, suggesting a potential toxic effect .
Biochemical Analysis
Biochemical Properties
3-Amino-3-methyl-2-butanone hydrochloride plays a crucial role in biochemical reactions, particularly in the synthesis of chiral amines. It interacts with enzymes such as ω-transaminases, which are pyridoxal-5-phosphate-dependent transferases. These enzymes facilitate the asymmetric reductive amination of carbonyl compounds, producing chiral amines that are essential in therapeutic compounds . The interaction between this compound and ω-transaminases involves substrate docking and binding, which enhances the catalytic efficiency and stability of the enzyme .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of metabolites within the cell . Additionally, it can impact the expression of genes involved in metabolic pathways, thereby altering cellular functions and processes.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific biochemical context. The compound’s binding to enzymes can lead to changes in their conformation and activity, thereby influencing the overall biochemical reaction. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can lead to the formation of by-products that may affect cellular processes . Long-term exposure to the compound in in vitro or in vivo studies can result in changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in metabolic pathways and gene expression . Toxic or adverse effects may be observed at high doses, including alterations in cellular metabolism and potential damage to tissues . Threshold effects are also important to consider, as they determine the dosage at which the compound begins to exert its biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites . The compound’s involvement in metabolic pathways can affect metabolic flux and the levels of metabolites within the cell. Additionally, this compound can influence the synthesis of other biomolecules, such as amino acids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound is localized within specific subcellular compartments, which can influence its activity and function . Targeting signals and post-translational modifications play a role in directing the compound to specific organelles. The subcellular localization of this compound can affect its interactions with enzymes and other biomolecules, thereby influencing its overall biochemical effects .
Preparation Methods
The synthesis of 3-Amino-3-methyl-2-butanone hydrochloride typically involves the reaction of 3-methyl-2-butanone with ammonia and hydrochloric acid. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the purity and stability of the product . Industrial production methods may involve similar reaction conditions but on a larger scale, with additional purification steps to achieve the desired product quality.
Chemical Reactions Analysis
3-Amino-3-methyl-2-butanone hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo compounds.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides.
Scientific Research Applications
3-Amino-3-methyl-2-butanone hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Comparison with Similar Compounds
3-Amino-3-methyl-2-butanone hydrochloride can be compared with similar compounds such as:
3-Hydroxy-3-methyl-2-butanone: This compound has a hydroxyl group instead of an amino group, making it more reactive in certain chemical reactions.
3-Amino-2-butanone: This compound lacks the methyl group, which affects its steric properties and reactivity.
3-Amino-3-methylbutan-2-one: This compound is similar but without the hydrochloride, affecting its solubility and stability. The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability for various applications.
Properties
IUPAC Name |
3-amino-3-methylbutan-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.ClH/c1-4(7)5(2,3)6;/h6H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFGGOJPUCZLVSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C)(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90496418 | |
Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10201-15-7 | |
Record name | 3-Amino-3-methylbutan-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90496418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-amino-3-methylbutan-2-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the structural characteristics of 3-Amino-3-methyl-2-butanone hydrochloride based on the research abstract?
A1: The research paper primarily focuses on the synthesis and crystallography of 2,3,3,5,6,6-hexamethyl-3,6-dihydropyrazine hexahydrate. While it mentions this compound, it does not provide specific details regarding its molecular formula, weight, or spectroscopic data [].
Q2: Are there any insights into the applications of this compound based on this research?
A2: Unfortunately, the abstract does not delve into the applications of this compound. It primarily focuses on the structural analysis of the other mentioned compound []. To gain a more comprehensive understanding of this compound's potential uses and properties, further research and analysis of relevant scientific literature are necessary.
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